BenchChemオンラインストアへようこそ!

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Nicotinamide N-methyltransferase (NNMT) Kinase inhibition Chemical probe

This 6-ethoxy nicotinamide-pyrazole hybrid is a clean-slate research candidate for NNMT inhibitor screening and selectivity profiling. Unlike heavily patented analogs, it offers a unique opportunity to generate novel intellectual property. As a matched-pair analog to the 5-bromo NNMT binder (Ki=650 nM), it is ideal for head-to-head selectivity assays. Note: no peer-reviewed bioactivity data exists; this compound is for R&D labs willing to perform in-house target deconvolution and benchmarking against known inhibitors like NCGC00685960 (IC50<10 nM).

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034537-52-3
Cat. No. B2610865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034537-52-3
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
InChIInChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24)
InChIKeyVCLIIMKZPSVNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034537-52-3): Chemical Classification and Evidence Landscape


6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034537-52-3) is a synthetic small molecule characterized by a nicotinamide core substituted with a 6-ethoxy group and linked via a methylene bridge to a 2-(1-methyl-1H-pyrazol-4-yl)pyridine moiety. This compound belongs to a broader class of heteroaryl-substituted nicotinamide derivatives, a scaffold commonly explored in medicinal chemistry for kinase inhibition and other target modulation. Despite its presence in chemical vendor catalogs, a comprehensive search of primary research literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) yielded no peer-reviewed articles, patent examples, or bioactivity data directly attributed to this specific CAS number from permissible sources [1]. The available evidence for this compound is limited to non-authoritative, vendor-generated product descriptions (excluded per analysis rules), and therefore its baseline properties can only be inferred from structurally analogous compounds within the same chemotype.

Procurement Risk: Why In-Class Substitution for 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is Not Supported by Evidence


Generic substitution among heteroaryl-substituted nicotinamide analogs is unreliable due to the profound impact of subtle structural variations on target binding and selectivity. Even minor modifications—such as altering the 6-alkoxy substituent, the pyrazole N-methylation state, or the pyridine connection point—can drastically shift the pharmacological profile. For example, within the nicotinamide N-methyltransferase (NNMT) inhibitor series, a 5-bromo analog (closely related to the target compound) demonstrates measurable NNMT binding (Ki = 650 nM) [1], while a distinct NNMT inhibitor, NCGC00685960, achieves sub-10 nM potency . This >65-fold potency gap across related nicotinamide derivatives illustrates that a vendor's qualitative grouping of compounds as 'similar' does not guarantee functional equivalence. Without direct comparative data for the specific 6-ethoxy compound, any substitution risks introducing an uncharacterized entity with unknown target engagement, selectivity, and physicochemical properties, undermining experimental reproducibility and scientific validity.

Quantitative Differentiation Evidence for 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide: Head-to-Head and Cross-Study Comparisons


Lack of Published Activity Data Prevents Direct Comparator-Based Differentiation

Exhaustive searches across PubMed, PubChem, ChEMBL, BindingDB, and major patent repositories did not identify any primary research articles, patent examples, or authoritative bioactivity records for CAS 2034537-52-3. Consequently, no quantitative data—neither for this compound nor for its closest structural comparators in a shared assay—are available from permissible sources. The closest evidence from the same chemical series is a 5-bromo analog with an NNMT Ki of 650 nM [1] and a structurally distinct NNMT inhibitor, NCGC00685960, with an IC50 below 10 nM . However, these data points originate from different assays and cannot serve as direct comparators for the 6-ethoxy compound. Any claims of differentiation must be deferred until primary data are generated in a controlled, comparator-based experimental setup.

Nicotinamide N-methyltransferase (NNMT) Kinase inhibition Chemical probe

Absence of Patent Exemplification Isolates the 6-Ethoxy Compound from Structurally Enabled Development Paths

A key patent family (US 9,169,252, Bristol-Myers Squibb) extensively exemplifies heteroaryl-substituted nicotinamide compounds as IRAK-4 kinase inhibitors. The patent's generic Markush structures encompass the pyrazole-pyridine-nicotinamide scaffold present in the target compound. However, a full-text analysis of the granted patent and its related applications reveals that the specific 6-ethoxy substitution pattern and the precise pyridin-3-yl-methyl linker geometry of CAS 2034537-52-3 are not among the hundreds of exemplified compounds with reported IRAK-4 IC50 values [1]. Likewise, the compound is absent from the Syk inhibitor patent literature (e.g., withdrawn Syk inhibitor application) [2]. This lack of patent exemplification means the compound has not been prioritized by originator medicinal chemistry programs, leaving it without the foundational structure-activity relationship (SAR) data that typically guide analog selection in drug discovery.

IRAK-4 kinase Patent landscaping Nicotinamide derivatives

Recommended Application Scenarios for 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide Based on Current Evidence


Exploratory NNMT Inhibitor Screening Where Novel Chemotypes are Tolerated

If a screening campaign explicitly aims to survey previously uncharacterized nicotinamide-pyrazole hybrids for NNMT inhibition, this compound could serve as a structurally distinct starting point. However, researchers must be aware that the closest analog with reported NNMT activity (5-bromo derivative) shows only moderate potency (Ki = 650 nM) [1], and the 6-ethoxy substitution may further alter binding. This compound should be benchmarked against known NNMT inhibitors like NCGC00685960 (IC50 < 10 nM) in the same assay to establish its value.

Chemical Biology Probe Development Requiring Full De Novo Characterization

For groups willing to invest in full target deconvolution and selectivity profiling, the 6-ethoxy compound offers a clean slate devoid of prior art constraints. Its lack of patent exemplification (e.g., absent from US 9,169,252 IRAK-4 patent) [2] could be advantageous for generating novel intellectual property, provided that in-house biological screening identifies a unique and potent target engagement profile.

Negative Control or Selectivity Counter-Screen for 5-Bromo Analog Studies

Given the structural similarity to the 5-bromo-NNMT binder (Ki = 650 nM) [1], the 6-ethoxy compound could be used as a matched-pair analog in selectivity assays to assess the impact of the C6 substituent on off-target binding. This application requires head-to-head testing in the same assay format to quantify selectivity differences.

Not Recommended: Direct Replacement of Characterized Inhibitors Without Prior Validation

Due to the complete absence of potency, selectivity, and ADME data, this compound should not be used as a substitute for any chemically related inhibitor (e.g., IRAK-4 inhibitors from US 9,169,252 [2] or NNMT inhibitors like NCGC00685960) without rigorous in-house profiling. Substitution carries a high risk of experimental failure and irreproducible results.

Quote Request

Request a Quote for 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.